3-(3,5-Difluorobenzoyl)-4-methylpyridine
Overview
Description
3-(3,5-Difluorobenzoyl)-4-methylpyridine is an organic compound that features a pyridine ring substituted with a 3,5-difluorobenzoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorobenzoyl)-4-methylpyridine typically involves the reaction of 3,5-difluorobenzoyl chloride with 4-methylpyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common method involves using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(3,5-Difluorobenzoyl)-4-carboxypyridine.
Reduction: 3-(3,5-Difluorobenzyl)-4-methylpyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-Difluorobenzoyl)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorobenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzoyl chloride: A precursor in the synthesis of 3-(3,5-Difluorobenzoyl)-4-methylpyridine.
3,5-Difluorobenzyl alcohol: A related compound with different functional groups.
3,5-Difluorobenzylamine:
Uniqueness
This compound is unique due to the combination of its pyridine ring and the 3,5-difluorobenzoyl group. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(3,5-difluorophenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-2-3-16-7-12(8)13(17)9-4-10(14)6-11(15)5-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEFRHOYPYOVNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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